1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Overview
Description
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry
Preparation Methods
The synthesis of 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE involves several steps. The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . Industrial production methods often involve the use of cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazines, 1,3-dicarbonyl compounds, and various electrophiles . Major products formed from these reactions include substituted pyrazoles and other heterocyclic compounds .
Scientific Research Applications
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a scaffold for the synthesis of bioactive compounds . In industry, it is used in the synthesis of various agrochemicals and coordination compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole moiety allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE include other pyrazole derivatives such as 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHANONE and 3-({[5-(DIFLUOROMETHOXY)-1-METHYL-3-(TRIFLUOROMETHYL)(5-~14~C)-1H-PYRAZOL-4-YL]METHYL}SULFONYL)-5,5-DIMETHYL-4,5-DIHYDRO-1,2-OXAZOLE . These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-N-[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O4S/c1-5-24-11-15(12(2)21-24)30(28,29)25-8-6-7-13(9-25)17(26)20-14-10-23(4)22-16(14)18(27)19-3/h10-11,13H,5-9H2,1-4H3,(H,19,27)(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXVDHLZDNXZBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN(N=C3C(=O)NC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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